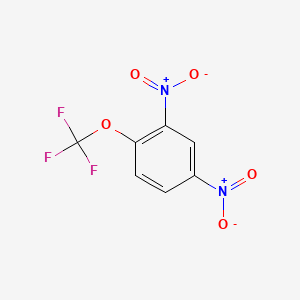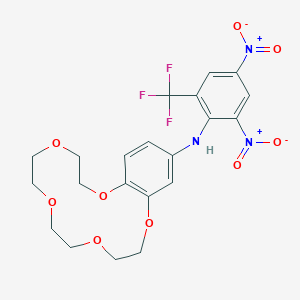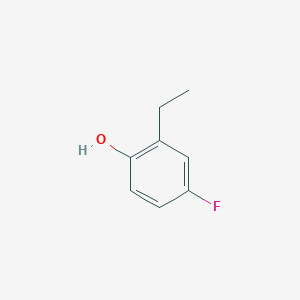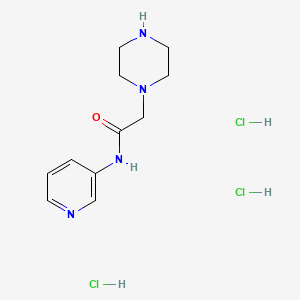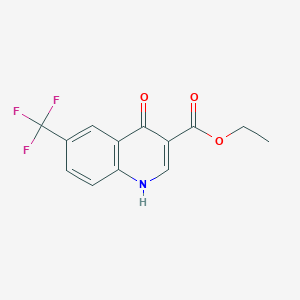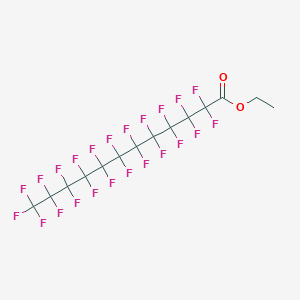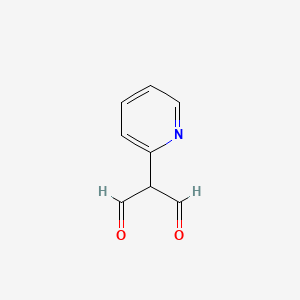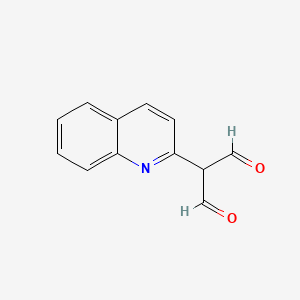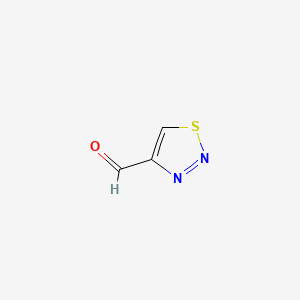
(R)-(-)-1-Methoxy-2-propanol
Übersicht
Beschreibung
®-(-)-1-Methoxy-2-propanol, also known as ®-1-methoxypropan-2-ol, is a chiral secondary alcohol with the molecular formula C4H10O2. It is a clear, colorless liquid with a mild odor and is commonly used as a solvent in various industrial applications. The compound is notable for its optical activity, with a specific rotation of -22° (20°C, c=10, CHCl3) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-(-)-1-Methoxy-2-propanol can be synthesized through the hydrolysis of ®-1-methoxy-2-propyl-acetate in the presence of Candida antarctica lipase B . This enzymatic reaction is highly specific and yields the desired chiral alcohol with high enantiomeric purity.
Industrial Production Methods
Industrial production of ®-(-)-1-Methoxy-2-propanol typically involves the catalytic hydrogenation of propylene oxide in the presence of methanol. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
®-(-)-1-Methoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ®-1-methoxy-2-propanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: It can be reduced to ®-1-methoxy-2-propanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: ®-1-methoxy-2-propanone.
Reduction: ®-1-methoxy-2-propanol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
®-(-)-1-Methoxy-2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of chiral intermediates for pharmaceuticals.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of coatings, inks, and cleaning agents
Wirkmechanismus
The mechanism of action of ®-(-)-1-Methoxy-2-propanol involves its interaction with various molecular targets. As a solvent, it facilitates the dissolution and reaction of other compounds. In enzymatic reactions, it acts as a substrate for specific enzymes, leading to the formation of chiral products. The compound’s optical activity is due to its chiral center, which interacts differently with polarized light .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(+)-1-Methoxy-2-propanol: The enantiomer of ®-(-)-1-Methoxy-2-propanol, with similar chemical properties but opposite optical rotation.
1-Methoxy-2-propanol: The racemic mixture of both enantiomers.
Methoxyacetone: A structurally similar compound with different functional groups.
Uniqueness
®-(-)-1-Methoxy-2-propanol is unique due to its high enantiomeric purity and specific optical rotation. Its chiral nature makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds .
Eigenschaften
IUPAC Name |
(2R)-1-methoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-4(5)3-6-2/h4-5H,3H2,1-2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXJGSRGQADJSQ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4984-22-9 | |
| Record name | (R)-(-)-1-Methoxy-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (R)-(-)-1-Methoxy-2-propanol involved in the chiral resolution process described in the paper?
A1: The paper discusses a novel method for chiral resolution that involves the enzymatic transesterification of racemic mixtures. While this compound is not the primary focus of the research, it is produced as one of the desired enantiopure products in the model reaction. The reaction utilizes a lipase enzyme to selectively transesterify (R,S)-1-n-butoxy-2-propanol with (R,S)-1-methoxy-2-acetoxypropane. This process yields (R)-1-n-butoxy-2-acetoxypropane and This compound, separating the desired enantiomers from the racemic starting materials. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)
